

An In-depth Technical Guide on 2',3'-Difluoro-4'-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-Difluoro-4'-methylacetophenone

Cat. No.: B1304705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for **2',3'-Difluoro-4'-methylacetophenone** is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties, supplemented with predicted data and established methodologies for its synthesis and characterization based on analogous compounds.

Physicochemical Properties

2',3'-Difluoro-4'-methylacetophenone, with the CAS number 261763-30-8, is a fluorinated aromatic ketone.^{[1][2][3]} While specific experimental data for many of its physicochemical properties are not readily available, its basic molecular information has been established. The introduction of fluorine atoms can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity in drug candidates.^[1]

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O	[1][3]
Molecular Weight	170.16 g/mol	[1][3]
IUPAC Name	1-(2,3-difluoro-4-methylphenyl)ethanone	
Physical Form	Liquid	
CAS Number	261763-30-8	[1][2][3]
Predicted XlogP	2.2	[4]

Note: Boiling point, melting point, density, and solubility data are not currently available in the searched literature. For comparison, the related isomer 3',4'-Difluoro-2'-methylacetophenone shares the same molecular weight.[4]

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of **2',3'-Difluoro-4'-methylacetophenone** is not available in the reviewed literature. However, a plausible synthetic route is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This well-established reaction is a common method for the preparation of aromatic ketones.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2',3'-Difluoro-4'-methylacetophenone**.

General Experimental Protocol for Proposed Synthesis

This protocol is a general procedure for a Friedel-Crafts acylation and would require optimization for the specific synthesis of **2',3'-Difluoro-4'-methylacetophenone**.

- **Reaction Setup:** To a stirred solution of 1,2-difluoro-3-methylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a Lewis acid (e.g., aluminum chloride) portion-wise.
- **Addition of Acylating Agent:** Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0-5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- **Work-up:** Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield **2',3'-Difluoro-4'-methylacetophenone**.

Spectroscopic Characterization

Experimental spectra for **2',3'-Difluoro-4'-methylacetophenone** are not available. The following sections describe the expected spectral characteristics based on its structure and by comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, and the methyl protons. The aromatic region will be complex due to fluorine-proton coupling.

^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F couplings), and the two methyl carbons.

Predicted/Comparative NMR Data

Group	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Acetyl Protons ($-\text{COCH}_3$)	2.5 - 2.7 (singlet)	~28-32
Aromatic Methyl Protons ($-\text{CH}_3$)	2.2 - 2.4 (singlet or doublet due to F-coupling)	~15-20
Aromatic Protons	6.9 - 7.8 (complex multiplets)	115 - 160 (with C-F splitting)
Carbonyl Carbon ($\text{C}=\text{O}$)	-	~195-205

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and various bands corresponding to the aromatic ring and C-F bonds.

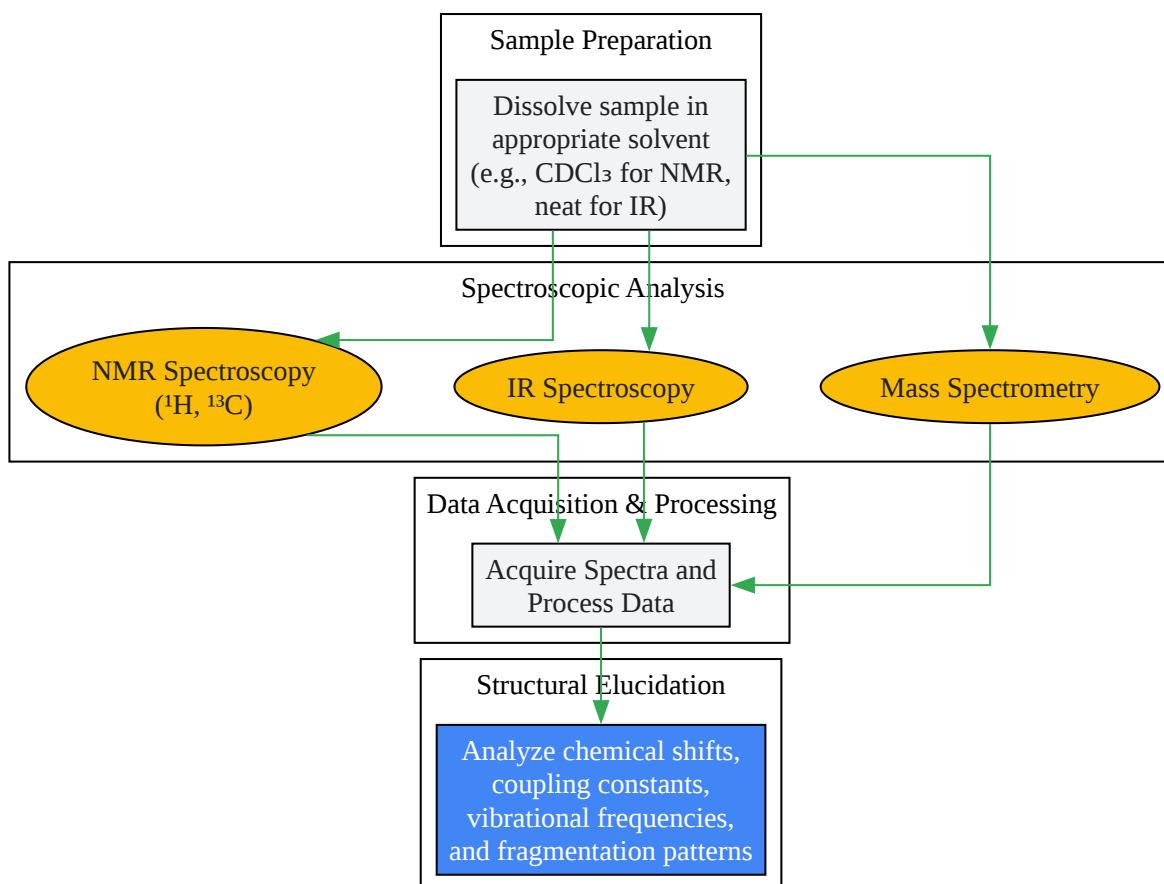
Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})
$\text{C}=\text{O}$ Stretch (Ketone)	1680 - 1700
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
$\text{C}=\text{C}$ Stretch (Aromatic)	1450 - 1600
C-F Stretch	1100 - 1300

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M^+) would be observed at m/z 170. The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a methyl group ($[M-15]^+$) to form a stable acylium ion, and a peak for the acetyl cation ($[CH_3CO]^+$) at m/z 43.

General Experimental Protocols for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.
 - Data Processing: Process the raw data using appropriate software to obtain the final spectra.
- IR Spectroscopy:
 - Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
 - Data Processing: Perform a background correction and obtain the transmittance or absorbance spectrum.
- Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
 - Ionization: Use a suitable ionization technique, such as electron ionization (EI).
 - Data Acquisition: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **2',3'-Difluoro-4'-methylacetophenone**. The presence of the fluorinated acetophenone moiety suggests potential for biological activity, as fluorination is a common strategy in medicinal chemistry to modulate a compound's properties. [1][5][6] Further research is required to explore any potential therapeutic applications.

Safety and Handling

Based on available safety data, **2',3'-Difluoro-4'-methylacetophenone** is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. While its basic molecular identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activity are currently lacking. The information provided in this guide, based on known data and established chemical principles, serves as a foundation for researchers and professionals interested in further investigating this compound. Experimental validation of the proposed synthesis and a thorough characterization of the compound's properties are necessary next steps for its potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. 3',4'-Difluoro-2'-methylacetophenone | C₉H₈F₂O | CID 121591783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2',3'-Difluoro-4'-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304705#physicochemical-properties-of-2-3-difluoro-4-methylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

